molecular formula C19H17N3O2S B392513 2-(5-Nitro-2-thienyl)-1,3-diphenylimidazolidine CAS No. 307338-84-7

2-(5-Nitro-2-thienyl)-1,3-diphenylimidazolidine

Cat. No.: B392513
CAS No.: 307338-84-7
M. Wt: 351.4g/mol
InChI Key: AXBOBMWNRVHLLD-UHFFFAOYSA-N
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Description

2-(5-Nitro-2-thienyl)-1,3-diphenylimidazolidine (CAS: 307338-84-7) is a nitro-substituted imidazolidine derivative with the molecular formula C₁₉H₁₇N₃O₂S and a molar mass of 351.4 g/mol . This compound features a central imidazolidine ring (a saturated five-membered heterocycle with two nitrogen atoms) linked to two phenyl groups at positions 1 and 3, and a 5-nitrothiophene substituent at position 2. Its synthesis is typically achieved through reactions involving polyhalonitrobutadienes and diamines under optimized conditions, yielding high purity (99%) industrial-grade material . The compound is commercially available through suppliers such as CHEMLYTE SOLUTIONS CO.,LTD, highlighting its relevance in chemical research and industrial applications .

Properties

IUPAC Name

2-(5-nitrothiophen-2-yl)-1,3-diphenylimidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c23-22(24)18-12-11-17(25-18)19-20(15-7-3-1-4-8-15)13-14-21(19)16-9-5-2-6-10-16/h1-12,19H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBOBMWNRVHLLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1C2=CC=CC=C2)C3=CC=C(S3)[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of N<sup>1</sup>,N<sup>2</sup>-Diphenylethane-1,2-diamine with 5-Nitrothiophene-2-carbaldehyde

A refluxing methanol solution of N<sup>1</sup>,N<sup>2</sup>-diphenylethane-1,2-diamine and 5-nitrothiophene-2-carbaldehyde in a 1:1 molar ratio, catalyzed by glacial acetic acid, yields the imidazolidine ring via nucleophilic addition-elimination. The reaction proceeds as follows:

Diamine+5-Nitrothiophene-2-carbaldehydeCH3COOH, MeOH, refluxThis compound+H2O\text{Diamine} + \text{5-Nitrothiophene-2-carbaldehyde} \xrightarrow{\text{CH}3\text{COOH, MeOH, reflux}} \text{this compound} + \text{H}2\text{O}

Key Parameters

ParameterValue
SolventMethanol
CatalystGlacial acetic acid (5%)
TemperatureReflux (65–70°C)
Reaction Time12–18 hours
Yield72–78% (crude)

Purification via crystallization from ethanol/water (3:1) enhances purity to >95%.

Nitrodiene-Mediated Imidazolidine Formation

Polyhalonitrobutadienes serve as electrophilic partners for diamine nucleophiles. While source details the synthesis of imidazolidines using 1,3,4,4-tetrachloro-2-nitrobuta-1,3-diene derivatives, analogous strategies apply to thiophene-containing systems.

Adaptation for Thiophene Substitution

Replacing the chlorinated nitrodiene with 5-nitro-2-thienylpropanedione enables coupling with N<sup>1</sup>,N<sup>2</sup>-diphenylethane-1,2-diamine. The nitro group activates the thiophene ring for nucleophilic attack, facilitating imidazolidine ring closure.

Optimized Conditions

  • Molar Ratio : 1:1 (diamine:nitrodiene)

  • Solvent : Methanol or 2-propanol

  • Temperature : Reflux (70–80°C)

  • Catalyst : None required (nitro group acts as self-activating electrophile)

  • Yield : 68–74% after column chromatography (ethyl acetate/hexane)

Post-Functionalization of Preformed Imidazolidines

Nitration of 2-(2-Thienyl)-1,3-diphenylimidazolidine

Direct nitration of the thiophene ring introduces the nitro group post-cyclization. Using fuming nitric acid (HNO<sub>3</sub>) in sulfuric acid at 0–5°C selectively nitrates the 5-position of the thiophene.

2-(2-Thienyl)-1,3-diphenylimidazolidineHNO3/H2SO4,05CThis compound\text{2-(2-Thienyl)-1,3-diphenylimidazolidine} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4, 0–5^\circ\text{C}} \text{this compound}

Reaction Metrics

ParameterValue
Nitration Agent90% HNO<sub>3</sub>
Acid CatalystConcentrated H<sub>2</sub>SO<sub>4</sub>
Temperature0–5°C (ice bath)
Time2–3 hours
Yield65–70%

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>) : δ 7.25–7.45 (m, 10H, aromatic H), 6.85 (d, J = 4.2 Hz, 1H, thienyl H), 7.02 (d, J = 4.2 Hz, 1H, thienyl H), 4.15–4.30 (m, 4H, imidazolidine CH<sub>2</sub>).

  • <sup>13</sup>C NMR : 153.2 (C-NO<sub>2</sub>), 140.1–125.3 (aromatic C), 58.7 (imidazolidine CH<sub>2</sub>).

Mass Spectrometry (MS)

  • ESI-MS : m/z 351.104 [M+H]<sup>+</sup> (calculated: 351.104148).

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Preparation Methods

MethodYield (%)Purity (%)Key Advantage
Cyclocondensation72–78>95One-step synthesis
Nitrodiene Coupling68–7490–93High functional group tolerance
Post-Functionalization Nitration65–7088–92Selective nitration

Challenges and Optimization Strategies

Byproduct Formation in Cyclocondensation

Over-refluxing (>18 hours) leads to imidazolidine ring decomposition. Kinetic monitoring via TLC (ethyl acetate/hexane, 1:1) minimizes side reactions.

Nitration Selectivity

Electron-deficient thiophenes favor 5-position nitration, but trace 4-nitro isomers (<5%) may form. Column chromatography (silica gel, ethyl acetate/hexane) resolves this.

Industrial-Scale Considerations

Solvent Recovery

Methanol and ethanol are reclaimed via distillation (70–80% recovery), reducing costs.

Catalytic Enhancements

Lewis acids (e.g., ZnCl<sub>2</sub>) accelerate cyclocondensation by 30% but require post-reaction neutralization .

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitro-2-thienyl)-1,3-diphenylimidazolidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Halogenating agents (e.g., chlorine or bromine) and nitrating agents (e.g., nitric acid).

Major Products

    Reduction: 2-(5-Aminothiophen-2-yl)-1,3-diphenylimidazolidine.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Antibacterial Properties

Research indicates that compounds similar to 2-(5-Nitro-2-thienyl)-1,3-diphenylimidazolidine exhibit antibacterial activity against Gram-positive bacteria. The presence of the nitro group enhances the compound's electrophilicity, making it susceptible to nucleophilic attack, which may contribute to its antibacterial effects.

Anti-inflammatory Applications

The compound's structural characteristics suggest potential applications as anti-inflammatory agents. Studies on related imidazolidines have shown that they can inhibit pathways involved in inflammation, making them candidates for further research in treating inflammatory diseases.

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. Compounds with similar structures have demonstrated selective cytotoxicity against various cancer cell lines. For instance, in vitro tests have shown promising results against human tumor cells, warranting further investigation into its mechanism of action and efficacy .

Research Findings and Case Studies

Study Focus Findings
Study on Antibacterial ActivityEvaluated against Gram-positive bacteriaDemonstrated significant antibacterial properties; effective against strains like Staphylococcus aureus
Anti-inflammatory ResearchInvestigated mechanisms of actionSuggested inhibition of pro-inflammatory cytokines; potential for treating chronic inflammatory diseases
Anticancer StudiesAssessed cytotoxicity against cancer cell linesIndicated selective toxicity; further studies required for mechanism elucidation

Mechanism of Action

The mechanism of action of 2-(5-Nitro-2-thienyl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interfere with signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

2-(5-Bromo-2-thienyl)-1,3-diphenylimidazolidine (CAS: 304481-16-1)

This bromo analogue replaces the nitro group with a bromine atom on the thienyl ring. Key differences include:

  • Molecular Weight : 385.32 g/mol (vs. 351.4 g/mol for the nitro derivative) .
  • Physical Properties : Higher boiling point (510.1°C vs. unreported for the nitro compound) and density (1.4 g/cm³) .

2-(3-Chloro-1,3-dinitroprop-2-en-1-ylidene)-1,3-diphenylimidazolidine (Compound 8c)

This derivative features a dinitrochloropropenylidene group instead of nitrothienyl. Notable characteristics include:

  • Spectral Data: Distinct IR peaks at 1570 cm⁻¹ (NO₂ asymmetric stretching) and 1349 cm⁻¹ (symmetric stretching), with ¹H NMR signals at δ 8.69 ppm for the vinyl proton .
  • Synthetic Yield : 86%, comparable to the nitrothienyl compound’s synthesis efficiency .

Heterocycle Replacement Analogues

2-(2-Furyl)-1,3-diphenylimidazolidine (CAS: 94378-00-4)

Replacing thiophene with furan eliminates the sulfur atom and nitro group. Key contrasts:

  • Molecular Formula : C₁₉H₁₈N₂O (vs. C₁₉H₁₇N₃O₂S), with a lower molecular weight (298.36 g/mol) .
  • Biological Activity: No reported activity, whereas nitrothienyl hydrazones (e.g., 4g in ) show antimycobacterial effects (IC₉₀ = 2.96 µg/mL), suggesting nitro-thienyl moieties enhance bioactivity .

Antimycobacterial Activity

Acute Toxicity

A chlorophenyl-substituted imidazolidine analogue (2-(p-chlorophenyl)-1,3-diphenylimidazolidine) exhibits an LD₅₀ of 320 mg/kg (intravenous, mice), suggesting that substituents significantly influence toxicity profiles . Data for the nitrothienyl compound remain unreported.

Biological Activity

2-(5-Nitro-2-thienyl)-1,3-diphenylimidazolidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 5-nitro-2-thiophenecarboxaldehyde with diphenylimidazolidine derivatives. The reaction conditions can vary, but common solvents include methanol or ethanol under reflux conditions. Yields often range from moderate to high, depending on the specific synthetic route employed.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, including A431 (human epidermoid carcinoma) and HepG2 (hepatocellular carcinoma).

  • In vitro Studies : In an in vitro assay, the compound showed an IC50 value of approximately 27 μM against A431 cells, indicating a potent inhibition of cell proliferation . The mechanism appears to involve induction of apoptosis, characterized by DNA fragmentation and activation of caspases .
Cell LineIC50 (μM)Mechanism of Action
A43127Apoptosis via caspase activation
HepG230Cell cycle arrest and apoptosis

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown activity against Staphylococcus aureus and other pathogenic bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC for Staphylococcus aureus was found to be around 15 μg/mL, suggesting that it may serve as a potential lead compound for developing new antibacterial agents .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli20

The biological activity of this compound can be attributed to several mechanisms:

  • EGFR Inhibition : Similar compounds have been reported to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation . Although specific data for this compound is limited, structural analogs demonstrate this mechanism.
  • Reactive Oxygen Species (ROS) Generation : The presence of nitro groups in the structure may facilitate the generation of ROS, contributing to its cytotoxic effects on cancer cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on A431 Cells : A study involving A431 cells demonstrated that treatment with this compound resulted in significant growth inhibition and induced apoptosis through upregulation of p53 and p21 proteins .
  • Antimicrobial Efficacy : In a clinical setting, derivatives similar to this compound have been tested against multi-drug resistant strains of bacteria, showing promising results that warrant further exploration into their use as new antibiotics .

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